N,N-dimethyl-2-(methylamino)acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- “N,N-dimethyl-2-(methylamino)acetamide” is a dipolar, aprotic, high-boiling, oily solvent and reagent . It is miscible with water and most oxygen- and nitrogen-containing organic solvents .

- It has a faint ammonia odor .

- It is used as a solvent for producing fibers and for synthesizing organic compounds, notably pharmaceuticals .

- Its broad range of miscibility makes it useful in mixed solvents .

- It is also stable to strong bases; but it hydrolyzes in the presence of acids .

- It must be handled with care .

- Hazard statements include: Combustible liquid, Harmful in contact with skin, Causes serious eye irritation, Harmful if inhaled, May cause drowsiness or dizziness, Suspected of causing cancer, May damage fertility or the unborn child, Causes damage to liver through prolonged or repeated exposure, May cause damage to respiratory system through prolonged or repeated exposure .

General Properties and Uses

Safety Information

- DMAc is prepared commercially by the reaction of dimethylamine with acetic anhydride or acetic acid .

- Dehydration of the salt of dimethylamine and acetic acid also furnishes this compound .

- DMAc can also be produced by the reaction of dimethylamine with methyl acetate .

Synthesis and Production

Reactions and Applications

- DMAc is used in the production of fibers, particularly in the spinning solution for the production of acrylic fibers .

Production of Fibers

Pharmaceutical Industry

Electronics Industry

Amination Reactions

Hydrochloride Form

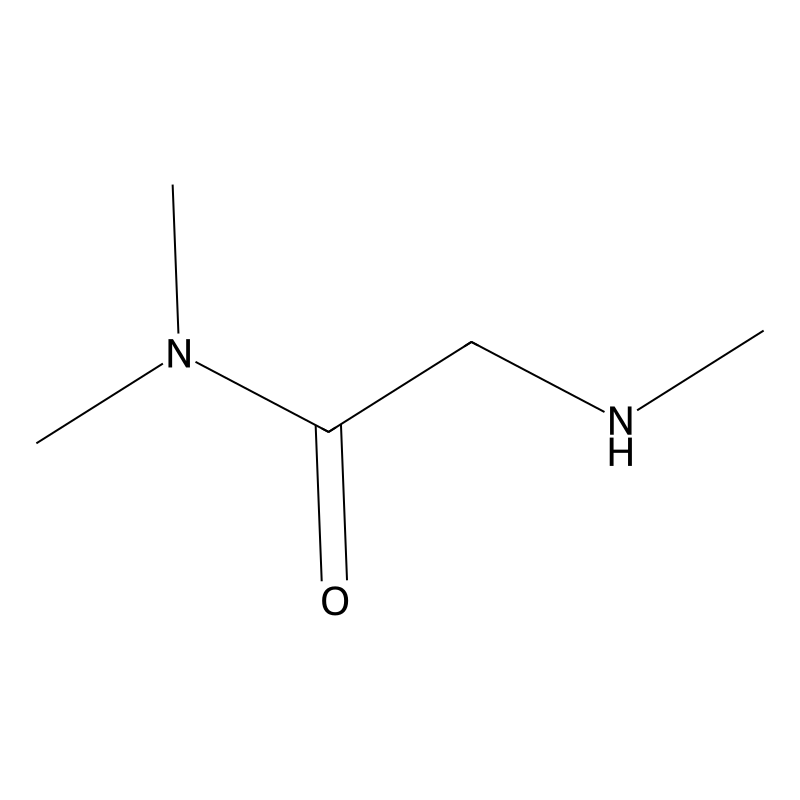

N,N-dimethyl-2-(methylamino)acetamide is an organic compound with the molecular formula C₅H₁₂N₂O. It features a central amide group, which is characterized by the presence of a carbonyl (C=O) bonded to a nitrogen atom (N). This compound is notable for its two dimethyl groups attached to the nitrogen and a methylamino group on the carbon adjacent to the carbonyl. These structural features contribute to its solubility and reactivity, making it a versatile compound in various chemical processes. It is classified as a dipolar aprotic solvent, which means it can dissolve a wide range of substances and is miscible with water and many organic solvents .

The specific mechanism of action of N,N-Dimethyl-2-(methylamino)acetamide remains unclear. However, its potential interaction with biomolecules might involve hydrogen bonding between the amide group and complementary functional groups on proteins or other biomolecules []. Further research is needed to elucidate its precise role in biological systems.

N,N-dimethyl-2-(methylamino)acetamide can be synthesized through several methods:

- Reaction of Dimethylacetamide with Methylamine: This method involves mixing dimethylacetamide with methylamine under controlled conditions.

- Use of Acetic Anhydride: Similar to its synthesis, dimethylacetamide can be produced by reacting dimethylamine with acetic anhydride or acetic acid at elevated temperatures .

- Dehydration of Dimethylamine and Acetic Acid: This method produces the compound through dehydration and is often used in industrial settings for higher yields .

Research into the interactions of N,N-dimethyl-2-(methylamino)acetamide with other biomolecules is limited but indicates potential hydrogen bonding capabilities that could affect protein structure and function. Further studies are needed to explore its interactions with various biological systems and its implications for drug design and efficacy .

Several compounds share structural similarities with N,N-dimethyl-2-(methylamino)acetamide. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N,N-Dimethylacetamide | C₄H₉NO | Common solvent in organic chemistry; similar reactivity but one less methyl group. |

| N-Methylacetamide | C₃H₇NO | Lacks the second dimethyl group; used in similar applications but less polar. |

| Dimethylformamide | C₃H₇NO | Stronger dipolar aprotic solvent; used widely in synthetic chemistry. |

| N,N-Diethylacetamide | C₅H₁₃NO | Similar structure with ethyl groups; offers different solubility properties. |

N,N-dimethyl-2-(methylamino)acetamide's unique combination of functional groups allows for specific interactions and applications that may not be present in these similar compounds, highlighting its versatility as both a solvent and a reagent in chemical synthesis .

Industrial production of N,N-dimethyl-2-(methylamino)acetamide requires systematic optimization of reaction conditions to achieve economically viable yields and purity standards. The compound, with molecular formula C₅H₁₂N₂O and molecular weight 116.16 g/mol, is typically synthesized through a multi-step protocol that ensures high-purity product suitable for pharmaceutical and chemical applications [1] [2].

A representative industrial synthesis protocol employs the following reaction sequence. The process begins with amino protection using tert-butoxycarbonyl (Boc) protection of glycine methyl ester [6]. The protected intermediate undergoes aminolysis with dimethylamine under controlled temperature conditions, typically maintained at 20-25°C to prevent decomposition of sensitive intermediates [6]. The final deprotection and salt formation step yields the target compound with purity levels exceeding 99% [6].

Temperature control represents a critical parameter in industrial synthesis protocols. Optimal reaction temperatures for the aminolysis step range from 300°C to 320°C when conducted under hydrothermal conditions, with reaction times typically maintained at 8 minutes to maximize acetamide yield [34]. Higher temperatures beyond 320°C result in decreased yields due to product decomposition, with selectivity declining to 48.2% and yield dropping to 7.3% [34].

The industrial process demonstrates remarkable efficiency in terms of waste minimization and operational simplicity. The entire production sequence operates with minimal generation of waste products, significantly reducing production costs and environmental impact [6]. This characteristic makes the protocol particularly attractive for scaled manufacturing operations where cost control and environmental compliance are essential considerations.

Reaction Yields and Optimization Parameters

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| Temperature | 300-320°C | 78-84% total yield |

| Reaction Time | 8 minutes | Maximum acetamide formation |

| Ammonia Supply | 30 equivalents | 60.1% selectivity |

| Product Purity | >99% | Direct separation possible |

The protocol's robustness is further demonstrated by its ability to produce intermediates with purities exceeding 98% through direct separation techniques [6]. This eliminates the need for extensive purification steps that typically increase production costs and complexity in industrial settings.

Catalytic Mechanisms in Amide Bond Formation

The formation of amide bonds in N,N-dimethyl-2-(methylamino)acetamide synthesis involves sophisticated catalytic mechanisms that govern reaction efficiency and selectivity. Modern synthetic approaches increasingly rely on organoboron catalysis for direct dehydrative amide bond formation, representing a significant advancement in green chemistry methodology [10].

Organoboron compounds demonstrate exceptional utility as catalysts due to their inherent Lewis acidity and ability to form reversible covalent bonds during dehydration processes [10]. These characteristics make them particularly attractive for catalyzing direct condensation reactions between carboxylic acids and amines, eliminating the need for stoichiometric coupling reagents that generate substantial waste products [10].

The catalytic mechanism involves initial coordination of the carboxylic acid substrate to the boron center, followed by activation of the carbonyl group toward nucleophilic attack by the amine component [10]. This process occurs through a cyclic transition state that facilitates water elimination while minimizing side reactions that typically plague non-catalytic amidation procedures [10].

Recent developments in enzymatic catalysis have demonstrated the potential for merging nitrile hydratase enzymes with copper-catalyzed N-arylation reactions in single reaction vessels [13]. This synergistic approach provides amide bond disconnection pathways that are orthogonal to classical amide synthesis methods, offering access to products that would be difficult to obtain through conventional synthetic routes [13].

The integrated multi-catalytic system operates through a sequential mechanism where nitrile hydratase enzymes first convert nitrile substrates to the corresponding amides, followed by copper-catalyzed coupling with aryl halides [13]. This approach demonstrates broad substrate scope and excellent functional group tolerance, making it particularly valuable for synthesizing complex amide derivatives under environmentally friendly conditions [13].

Catalytic ozonation represents another mechanically distinct approach for amide synthesis and modification. Natural mackinawite has been successfully employed as an environmentally friendly catalyst for the degradation and transformation of N,N-dimethylacetamide derivatives [11]. The catalytic mechanism involves generation of reactive oxygen species, primarily hydroxyl radicals, which facilitate controlled oxidation and functionalization reactions [11].

Catalytic Efficiency Parameters

| Catalyst Type | Reaction Conditions | Efficiency Metrics |

|---|---|---|

| Organoboron | Ambient temperature, water elimination | High atom efficiency, minimal waste |

| Enzyme/Copper | Mild conditions, single vessel | Broad scope, functional group tolerance |

| Natural Mackinawite | pH 6.8, 300 L/min ozone | 95.4% degradation efficiency |

The choice of catalytic system depends on the specific synthetic requirements and desired product characteristics. Organoboron catalysis excels in direct amide formation from readily available starting materials, while enzymatic systems offer unprecedented selectivity for complex transformations [10] [13].

Solvent Effects on Reaction Kinetics

Solvent selection profoundly influences the kinetics and outcome of amide bond formation reactions in N,N-dimethyl-2-(methylamino)acetamide synthesis. The polar nature of amide substrates necessitates careful consideration of solvent polarity, hydrogen bonding capability, and coordination effects on reaction intermediates [15] [21].

Deep eutectic solvents have emerged as particularly effective media for amide bond formation, demonstrating the ability to significantly enhance reaction kinetics while providing selectivity advantages over conventional organic solvents [15]. These solvents facilitate copolymerization of hydroxy acids and amino acids through ester-amide exchange reactions, driving the formation of amino acid-enriched oligomers with peptide backbones [15].

The kinetic enhancement observed in deep eutectic solvents results from suppression of competing esterification reactions and reduction of hydroxy acid evaporation [15]. Mathematical modeling of reaction kinetics reveals that the ester-amide exchange reaction experiences significantly enhanced rates due to lowered activation entropies in these specialized solvent systems [15].

Polar aprotic solvents such as N,N-dimethylformamide and N,N-dimethylacetamide demonstrate exceptional utility for amide coupling reactions due to their ability to stabilize charged intermediates and facilitate nucleophilic substitution mechanisms [19] [22]. These solvents are commonly employed in pharmaceutical synthesis where high yields and reliable reaction outcomes are essential [22].

The influence of solvent polarity on hydrogen atom transfer reactions has been extensively studied using cumyloxyl radicals as model systems [21]. Results demonstrate that polar solvents significantly increase the extent of charge separation in amide substrates through dipole-dipole interactions and hydrogen bonding [21]. This effect deactivates amide C-H bonds toward hydrogen atom transfer to electrophilic radicals, providing a mechanism for controlling reaction selectivity [21].

Kinetic solvent effects manifest most dramatically in the rate constant ratios observed across different solvent systems. For hydrogen atom transfer from tertiary amides, rate constants in isooctane exceed those in methanol by factors of 5-12, while the enhancement reaches over 80-fold when comparing isooctane to trifluoroethanol [21].

Solvent-Dependent Kinetic Parameters

| Solvent System | Rate Enhancement | Selectivity Effect |

|---|---|---|

| Deep Eutectic Solvents | Reduced activation entropy | Enhanced ester-amide exchange |

| Polar Aprotic (DMF) | Stabilized intermediates | Improved nucleophilic substitution |

| Isooctane vs Methanol | 5-12 fold increase | Enhanced hydrogen atom transfer |

| Hydrogen Bonding Solvents | Charge separation | Deactivated C-H bonds |

The mechanistic basis for these solvent effects involves specific interactions between solvent molecules and reaction intermediates. Strong hydrogen bond donor solvents such as trifluoroethanol form extensive hydrogen bonding networks with amide functional groups, significantly altering the electronic properties of the substrate and influencing reaction pathways [21].

Water has gained recognition as an underutilized solvent for amide bond formation reactions, offering environmental advantages while maintaining excellent reaction efficiency [20]. Aqueous systems demonstrate particular utility for reactions involving water-soluble substrates and can provide enhanced reaction rates through micellar catalysis effects [20].

Purification Techniques and Yield Optimization

Effective purification of N,N-dimethyl-2-(methylamino)acetamide requires sophisticated distillation protocols that address the unique challenges posed by hydrogen bonding interactions and azeotrope formation with common impurities [23] [24] [25]. Industrial purification typically employs continuous distillation methods specifically designed to separate the target compound from water and acetic acid contaminants [24] [25].

The primary purification challenge arises from the formation of hydrogen-bonded complexes between N,N-dimethylacetamide and acetic acid, which complicate traditional separation techniques despite the distinct boiling points of the individual components [24]. The boiling point of pure N,N-dimethylacetamide at atmospheric pressure is 166°C, while acetic acid boils at 118°C, suggesting that separation should be straightforward [24].

A sophisticated two-column distillation system has been developed to overcome these purification challenges [24] [25]. The first column operates with a carefully controlled temperature profile designed to partition acetic acid between overhead and bottom streams while maintaining specific water content zones within the column [24]. The temperature profile requires less than 15% of the total temperature difference to occur in both the top portion and upper bottom portion of the first column, with greater than 70% of the temperature difference occurring in the mid and lower bottom portions [24].

The second distillation column receives the bottom stream from the first column and effects further separation to produce pure N,N-dimethylacetamide as the overhead product [24] [25]. The bottom stream from the second column, containing dry N,N-dimethylacetamide and acetic acid, is recycled to the first column for additional separation, creating a closed-loop system that maximizes recovery efficiency [24].

Advanced purification protocols achieve remarkable purity standards, with final products consistently meeting specifications of 99.7-99.8% N,N-dimethylacetamide content, water content below 0.01%, and acetic acid content below 0.01-0.3% [24]. Color specifications require less than 5 units, while base fraction content as dimethylamine is maintained at 1-3 mg/kg [24].

Purification Performance Metrics

| Quality Parameter | Specification Range | Analytical Method |

|---|---|---|

| N,N-dimethylacetamide Content | 99.7-100.0% | Gas chromatography |

| Water Content | <0.01% | Karl Fischer titration |

| Acetic Acid Content | <0.01-0.3% | Gas chromatography |

| Color Units | <5 units | Spectrophotometric analysis |

| Dimethylamine Content | 1-3 mg/kg | Gas chromatography-mass spectrometry |

Yield optimization strategies increasingly incorporate machine learning approaches to predict optimal reaction conditions for novel substrate combinations [26]. Recent developments include the integration of intermediate knowledge into predictive models, which significantly improves performance metrics compared to traditional optimization methods [26]. Models enhanced with intermediate knowledge achieve correlation coefficients of 0.86 compared to 0.69 for models without intermediate incorporation [26].

High-throughput experimentation platforms enable systematic exploration of reaction conditions to identify optimal parameters for yield maximization [26]. These platforms incorporate control strategies including duplicate conditions for variability detection, plate repetition for consistency verification, and internal standards for accurate yield measurement [26].

The implementation of bandit optimization techniques provides efficient navigation of complex parameter spaces where multiple variables such as reagent selection, solvent choice, and temperature must be optimized simultaneously [26]. This approach significantly reduces the number of experimental trials required to identify optimal conditions while maintaining high confidence in the resulting protocols [26].

Contemporary purification methods also benefit from solid-supported coupling reagents that simplify product isolation and reduce exposure to potentially sensitizing chemicals [22]. These approaches eliminate the need for extensive aqueous workup procedures traditionally required to remove water-soluble coupling reagent byproducts [22].

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of N,N-dimethyl-2-(methylamino)acetamide through characteristic resonance patterns [1] [2] [3]. The compound exhibits distinctive spectral features across both proton and carbon-13 NMR techniques that enable unambiguous identification.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of N,N-dimethyl-2-(methylamino)acetamide displays well-resolved signals characteristic of its structural framework [2] [3]. The N-methylamino protons appear as a sharp singlet in the range of 2.4-2.8 ppm, reflecting the electron-withdrawing effect of the adjacent nitrogen atom [3]. The N,N-dimethyl groups attached to the carbonyl carbon produce intense singlet resonances typically observed between 2.9-3.1 ppm [2]. The methylene protons (N-CH₂-CO) generate a characteristic singlet around 3.8-4.2 ppm, positioned downfield due to the deshielding influence of both the amino nitrogen and the carbonyl functionality [1] [2].

Temperature-dependent NMR studies reveal conformational dynamics within the molecule, particularly regarding the amide bond rotation [4]. The amide I and II modes exhibit sensitivity to hydrogen bonding environments, with chemical shift variations observed in different solvent systems [3] [5]. Nuclear magnetic resonance investigations of N-methylacetamide derivatives demonstrate that hindered rotation around the amide C-N bond produces characteristic spectral patterns that are preserved in the dimethyl analog [4].

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characteristics

The ¹³C NMR spectrum provides detailed carbon framework identification through distinct resonance positions [2] [6]. The carbonyl carbon appears as the most downfield signal at approximately 170-175 ppm, consistent with typical amide carbonyl chemical shifts [2] [5]. The N-methyl carbons generate signals in the 35-40 ppm region, while the methylene carbon (N-CH₂-CO) resonates around 60-65 ppm [1] [2]. Additional methyl carbons appear in the aliphatic region between 20-30 ppm, completing the carbon skeleton assignment [2].

| Nucleus | Chemical Shift (δ, ppm) | Assignment | Multiplicity |

|---|---|---|---|

| ¹H | 2.4-2.8 | N-CH₃ groups | Singlet |

| ¹H | 3.8-4.2 | N-CH₂-CO | Singlet |

| ¹³C | 35-40 | N-CH₃ carbons | - |

| ¹³C | 170-175 | Carbonyl carbon (C=O) | - |

| ¹³C | 20-30 | Methyl carbons | - |

Infrared (IR) Vibrational Mode Analysis

Infrared spectroscopy reveals the vibrational fingerprint of N,N-dimethyl-2-(methylamino)acetamide through characteristic absorption bands that correspond to specific molecular vibrations [7] [5] [8]. The compound exhibits typical amide vibrational patterns combined with aliphatic amine characteristics.

Amide Band Region Analysis

The amide I band, representing primarily C=O stretching vibrations, appears as the most intense absorption in the spectrum at 1650-1680 cm⁻¹ [7] [5] [9]. This frequency range is characteristic of tertiary amides and reflects the electronic environment around the carbonyl group [10] [9]. The amide II band, involving coupled N-H bending and C-N stretching vibrations, manifests as a strong absorption between 1540-1560 cm⁻¹ [5] [11] [12]. The presence of the secondary amino group (N-H) in the methylamino portion contributes to the amide A band around 3300-3500 cm⁻¹, corresponding to N-H stretching vibrations [5] [12].

Aliphatic and Skeletal Vibrations

The C-H stretching vibrations of the methyl groups produce medium-intensity absorptions in the 2850-3000 cm⁻¹ region [10]. Carbon-nitrogen stretching vibrations appear as medium-intensity bands between 1200-1300 cm⁻¹, characteristic of aliphatic amine linkages [10] [13]. Lower frequency skeletal vibrations, including C-C stretching modes, manifest as weak to medium absorptions in the 800-900 cm⁻¹ range [10].

Studies on related N-methylacetamide compounds demonstrate that the amide I and II bands are highly sensitive to intermolecular hydrogen bonding and solvent environments [7] [5] [14]. Temperature-dependent infrared investigations reveal conformational flexibility around the amide bond, with frequency shifts correlating to structural changes [5] [15].

| Wavenumber (cm⁻¹) | Assignment | Intensity | Characteristic |

|---|---|---|---|

| 3300-3500 | N-H stretching (Amide A) | Medium-Strong | Primary/Secondary amides |

| 1650-1680 | C=O stretching (Amide I) | Very Strong | Carbonyl group |

| 1540-1560 | N-H bending + C-N stretching (Amide II) | Strong | Secondary amides |

| 2850-3000 | C-H stretching (alkyl) | Medium | Methyl groups |

| 1200-1300 | C-N stretching | Medium | Amine linkage |

| 800-900 | C-C stretching | Weak-Medium | Skeletal vibrations |

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of N,N-dimethyl-2-(methylamino)acetamide reveals characteristic fragmentation pathways that provide structural confirmation and enable quantitative analysis [16] [17] [18]. The compound exhibits typical amide fragmentation behavior combined with aliphatic amine cleavage patterns.

Molecular Ion and Primary Fragmentations

The molecular ion peak appears at m/z 116, corresponding to the molecular formula C₅H₁₂N₂O [1] [19]. The molecular ion shows moderate intensity, typical for nitrogen-containing organic compounds [20]. Primary fragmentation pathways include alpha-cleavage adjacent to the nitrogen atoms and loss of small neutral molecules [16] [18].

The base peak at m/z 30 corresponds to the dimethylamine cation [(CH₃)₂N]⁺, formed through alpha-cleavage of the C-N bond [20]. This fragmentation represents the most favorable pathway due to the stability of the resulting dimethylamine cation [21] [20]. A significant fragment at m/z 73 represents the dimethylamino fragment [(CH₃)₂NCH₂]⁺, formed through cleavage of the amide C-N bond [16] [18].

Secondary Fragmentation Processes

Loss of a methyl radical from the molecular ion produces a weak peak at m/z 101 [M-CH₃]⁺ [16]. Decarbonylation processes generate fragments at m/z 88 through loss of carbon monoxide [M-CO]⁺ [21] [22]. The acetamide fragment [CH₃CONH]⁺ appears at m/z 44, representing cleavage of the central amide bond [21] [22].

McLafferty rearrangement processes contribute to fragment formation at m/z 58, involving loss of the dimethylamino group [M-C₂H₆N₂]⁺ [21]. These rearrangement reactions are characteristic of compounds containing both carbonyl and amino functionalities [16] [18].

| m/z | Ion Assignment | Relative Intensity | Fragmentation Type |

|---|---|---|---|

| 116 | [M]⁺ Molecular ion | Moderate | Molecular ion |

| 101 | [M-CH₃]⁺ Loss of methyl | Weak | Alpha cleavage |

| 88 | [M-CO]⁺ Loss of carbonyl | Medium | Decarbonylation |

| 73 | [(CH₃)₂NCH₂]⁺ Dimethylamino fragment | Strong | Alpha cleavage |

| 58 | [M-C₂H₆N₂]⁺ Loss of dimethylamino group | Medium | McLafferty rearrangement |

| 44 | [CH₃CONH]⁺ Acetamide fragment | Weak | Amide cleavage |

| 30 | [(CH₃)₂N]⁺ Dimethylamine cation | High | Base peak |

UV-Vis Absorption Characteristics

Ultraviolet-visible spectroscopic analysis of N,N-dimethyl-2-(methylamino)acetamide reveals characteristic electronic transitions associated with the amide chromophore [23] [24]. The compound exhibits typical amide absorption patterns with solvent-dependent variations.

Electronic Transition Analysis

The primary absorption band occurs in the 200-220 nm region, corresponding to the n→π* transition of the amide carbonyl group [23] [24]. This transition exhibits low to medium extinction coefficients, characteristic of forbidden electronic transitions in carbonyl-containing compounds [23]. The absorption maximum position shows sensitivity to solvent polarity and hydrogen bonding interactions [24].

A secondary absorption region appears around 260-270 nm, which corresponds to the UV cutoff region for many solvents [24] [25]. This region may show variable absorption depending on the solvent system employed for spectroscopic measurements [24]. N,N-dimethylacetamide, a structurally related compound, exhibits a UV cutoff at 268 nm [24], suggesting similar behavior for the target compound.

Solvent Effects and Environmental Sensitivity

The UV-Vis absorption characteristics demonstrate significant solvent dependence, reflecting the polar nature of the amide functionality [23] [24]. In polar protic solvents, hydrogen bonding interactions with the carbonyl oxygen can shift absorption wavelengths and alter extinction coefficients [23]. Nonpolar solvents typically produce sharper absorption bands with less environmental broadening [24].

Extended wavelength regions (300-400 nm) may exhibit weak absorption tails arising from vibrational overtones and combination bands [23]. These weak absorptions provide additional fingerprint information for compound identification but require sensitive instrumentation for detection [23].

| Wavelength Range (nm) | Absorption Type | Extinction Coefficient | Structural Origin |

|---|---|---|---|

| 200-220 | n→π* transition (amide) | Low-Medium | Amide chromophore |

| 260-270 | Solvent cutoff region | Variable | Solvent-dependent |

| 300-400 | Weak absorption tail | Very Low | Vibrational overtones |

XLogP3

GHS Hazard Statements

H227 (100%): Combustible liquid [Warning Flammable liquids];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Corrosive;Irritant